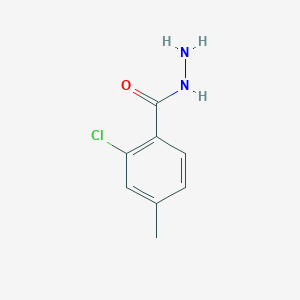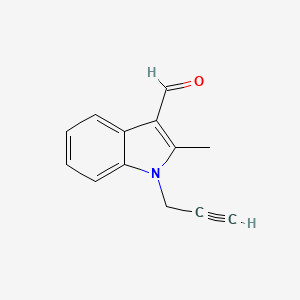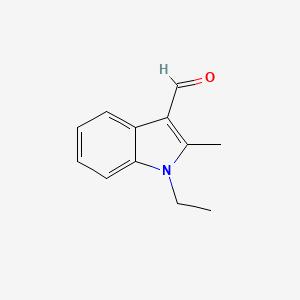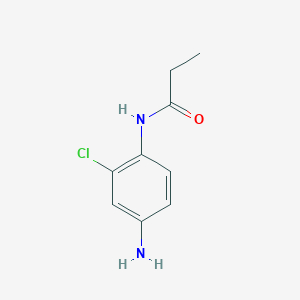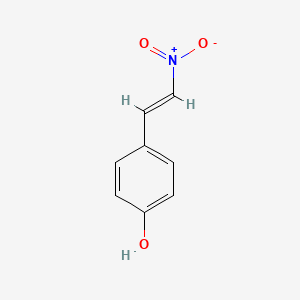
4-(2-Nitrovinyl)phenol
Übersicht
Beschreibung
4-(2-Nitrovinyl)phenol is an organic compound with the molecular formula C8H7NO3. It is characterized by a phenol group substituted with a nitrovinyl group at the para position.
Wissenschaftliche Forschungsanwendungen
4-(2-Nitrovinyl)phenol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit biologischen Molekülen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und zu verschiedenen biologischen Effekten führen. Die Phenolgruppe kann an Wasserstoffbrückenbindungen und anderen Interaktionen mit Proteinen und Enzymen teilnehmen und deren Aktivität beeinflussen .
Ähnliche Verbindungen:
2,4-Dinitrophenol: Bekannt für seine Verwendung als Stoffwechsel-Stimulans und Entkoppler der oxidativen Phosphorylierung.
4-Nitrophenol: Wird häufig in enzymatischen Studien und als Vorläufer für die Synthese anderer Chemikalien verwendet.
Einzigartigkeit: this compound ist aufgrund des Vorhandenseins sowohl einer Nitrovinyl- als auch einer Phenolgruppe einzigartig, die unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 4-(2-Nitrovinyl)phenol beinhaltet typischerweise die Nitrierung von Phenolderivaten. Ein übliches Verfahren beinhaltet die Reaktion von 4-Hydroxybenzaldehyd mit Nitromethan in Gegenwart einer Base, wie z. B. Natriumhydroxid, um this compound zu erhalten . Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess erfordert eine präzise Kontrolle der Reaktionsparameter, einschließlich Temperatur, Druck und Konzentration der Reaktanten, um hohe Ausbeuten und Reinheit zu erzielen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4-(2-Nitrovinyl)phenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Elektrophile Substitution: Die Phenolgruppe aktiviert den aromatischen Ring gegenüber elektrophilen Substitutionsreaktionen, wie z. B. Nitrierung und Halogenierung.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid werden verwendet.
Elektrophile Substitution: Reagenzien wie Salpetersäure zur Nitrierung und Halogene zur Halogenierung werden eingesetzt.
Hauptprodukte:
Oxidation: Chinone
Reduktion: Aminoderivate
Elektrophile Substitution: Nitro- und halogenierte Phenole.
Wirkmechanismus
The mechanism of action of 4-(2-nitrovinyl)phenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
4-Nitrophenol: Commonly used in enzymatic studies and as a precursor for the synthesis of other chemicals.
Uniqueness: 4-(2-Nitrovinyl)phenol is unique due to the presence of both a nitrovinyl and a phenol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-[(E)-2-nitroethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJKRKMPTRJAIT-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879352 | |
| Record name | 4-HYDROXY-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22568-49-6, 3179-08-6 | |
| Record name | 4-[(1E)-2-Nitroethenyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(Hydroxy(oxido)amino)vinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, p-(2-nitrovinyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3179-08-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-HYDROXY-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Hydroxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-Nitrovinyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DRL9H2PWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of (E)-4-(2-nitrovinyl)phenol?
A: (E)-4-(2-nitrovinyl)phenol is a planar molecule consisting of a benzene ring with a hydroxyl group and a nitrovinyl group in the para position. [, ] The nitro group is slightly twisted out of the plane of the aromatic ring. The molecule exhibits a trans configuration in its olefinic part. [, ]
Q2: How does the structure of (E)-4-(2-nitrovinyl)phenol influence its crystal packing?
A: The crystal structure of (E)-4-(2-nitrovinyl)phenol is stabilized by strong intermolecular hydrogen bonding. [, ] Specifically, a head-to-tail interaction occurs between the hydroxyl group of one molecule and the nitro group of a neighboring molecule, forming one-dimensional zigzag chains. [, ] Additionally, weaker C–H···O hydrogen bonds contribute to the crystal packing, forming R2 2(8) ring motifs. []
Q3: Has the influence of (E)-4-(2-nitrovinyl)phenol on biological systems been investigated?
A: While not directly explored in the provided articles, a derivative of (E)-4-(2-nitrovinyl)phenol, 2-methoxy-4-(2′-nitrovinyl)-phenyl-N-acetyl-β-D-glucosaminide, has been used as a substrate to determine N-acetyl-β-D-glucosaminidase (NAG) activity in urine samples. [] This suggests potential applications for (E)-4-(2-nitrovinyl)phenol derivatives in biological assays and diagnostics.
Q4: Are there any known synthetic applications for (E)-4-(2-nitrovinyl)phenol?
A: Although not explicitly mentioned in the provided papers, (E)-4-(2-nitrovinyl)phenol, being a nitrostilbene derivative, can serve as a valuable precursor in organic synthesis. Nitrostilbenes are known to be excellent starting materials for synthesizing biologically active β-phenylethylamines and function as Michael acceptors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








